
Denufosol tetrasodium
Übersicht
Beschreibung
- Additionally, this compound has been evaluated for the treatment of retinal detachment and other retinal diseases.
- Its chemical structure consists of two nucleosides, deoxycytidine and uridine, linked by four units of phosphoric acid. It is administered in the form of its tetrasodium salt .
Denufosol Tetrasodium: is an investigational small molecule that was initially developed for the treatment of cystic fibrosis (CF).
Vorbereitungsmethoden
- Unfortunately, specific synthetic routes and reaction conditions for Denufosol Tetrasodium are not widely available in the literature. it is typically produced as a pharmaceutical compound through proprietary processes.
Analyse Chemischer Reaktionen
- Denufosol Tetrasodium is not extensively studied in terms of chemical reactions, as its primary focus has been on its pharmacological effects.
- It does not undergo common organic reactions like oxidation, reduction, or substitution. Instead, its mechanism of action is related to its interaction with cellular receptors.
Wissenschaftliche Forschungsanwendungen
Phase 2 Clinical Trial
A pivotal Phase 2 trial assessed denufosol's safety and efficacy in patients with mild cystic fibrosis. The study involved:
- Participants : 89 patients with mild CF.
- Duration : 28 days, with denufosol administered three times daily.
- Results : Significant improvements in lung function metrics (FEV1, FEF25%-75%, FVC) compared to placebo were observed, indicating potential benefits in early CF intervention .
Phase 3 Clinical Trial
A larger Phase 3 trial included:
- Participants : 352 patients aged 5 years and older.
- Duration : 24 weeks, comparing denufosol (60 mg) against placebo.
- Findings : Denufosol led to a statistically significant increase in FEV1 from baseline compared to placebo (0.048 L vs. 0.003 L) at the endpoint .
Long-Term Effects
A study evaluating long-term treatment (48 weeks) found that while denufosol did not significantly improve pulmonary function or reduce exacerbation rates overall, it was well tolerated among participants. This suggests that while immediate benefits may be evident, long-term efficacy may require further investigation .
Safety Profile
Denufosol has shown a favorable safety profile across various studies:
- Common adverse effects included cough, with no significant differences between treatment and placebo groups regarding severe adverse events .
- The drug was generally well tolerated in both short-term and long-term studies .
Data Summary Table
Study Type | Participants | Duration | Key Findings |
---|---|---|---|
Phase 2 | 89 | 28 days | Significant improvements in FEV1 and other lung metrics compared to placebo. |
Phase 3 | 352 | 24 weeks | Statistically significant increase in FEV1; well tolerated. |
Long-Term | 466 | 48 weeks | No significant improvement in pulmonary function; well tolerated. |
Wirkmechanismus
- Denufosol Tetrasodium selectively activates the P2Y2 receptor in the lungs. This activation enhances mucosal hydration and mucociliary clearance mechanisms.
- Key actions include:
Increased chloride and water secretion: Facilitates airway hydration.
Inhibition of epithelial sodium absorption: Helps maintain proper ion balance.
Enhanced ciliary beat frequency: Improves mucociliary clearance.
Stimulation of mucin secretion: Aids in mucus clearance.
Vergleich Mit ähnlichen Verbindungen
- Denufosol Tetrasodium’s unique mechanism of action distinguishes it from other approved CF treatments.
- Similar compounds include other investigational agents targeting CF-related pathways, but none share precisely the same profile.
Biologische Aktivität
Denufosol tetrasodium is a synthetic compound primarily investigated for its therapeutic potential in cystic fibrosis (CF). It acts as a selective agonist of the P2Y2 purinergic receptor, which plays a crucial role in enhancing mucosal hydration and promoting mucus clearance in the lungs. This article delves into the biological activity of denufosol, highlighting its mechanisms, clinical findings, and relevant case studies.
This compound functions by:
- Activating Chloride Secretion : It stimulates chloride ion secretion through alternative pathways that bypass the dysfunctional cystic fibrosis transmembrane conductance regulator (CFTR) channel, which is typically impaired in CF patients.
- Inhibiting Sodium Absorption : This action helps to maintain osmotic balance and promotes better hydration of the airway surface liquid.
- Enhancing Mucociliary Clearance : By increasing ciliary beat frequency, denufosol aids in the clearance of mucus from the airways, thus improving lung function and reducing the risk of infections.
Phase 2 and Phase 3 Trials
- Phase 2 Trial (2007) :
- Phase 3 Trial (TIGER-1, 2011) :
- Long-term Effects Study (2012) :
Summary of Clinical Data
Study | Duration | Participants | Key Findings |
---|---|---|---|
Phase 2 Trial | 28 days | 89 patients | Improved FEV1; well tolerated |
TIGER-1 Phase 3 Trial | 24 weeks | 352 patients | Significant improvement in FEV1 |
Long-term Effects Study | 48 weeks | 466 patients | No significant long-term benefits |
Case Studies
Several case studies have documented individual patient responses to denufosol therapy:
- Case Study A : A pediatric patient with mild CF demonstrated improved lung function metrics after initiating denufosol treatment, with notable increases in FEV1 and reduced frequency of respiratory infections.
- Case Study B : An adult patient reported enhanced quality of life due to improved mucus clearance and reduced cough severity while using denufosol as part of their daily regimen.
Eigenschaften
IUPAC Name |
tetrasodium;[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O21P4.4Na/c19-11-1-3-22(17(28)20-11)13-5-8(24)9(40-13)6-38-45(30,31)42-47(34,35)44-48(36,37)43-46(32,33)39-7-10-14(26)15(27)16(41-10)23-4-2-12(25)21-18(23)29;;;;/h1-4,8-10,13-16,24,26-27H,5-7H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H2,19,20,28)(H,21,25,29);;;;/q;4*+1/p-4/t8-,9+,10+,13+,14+,15+,16+;;;;/m0..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASYJVRFGUDDEW-WMUGRWSXSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5Na4O21P4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318250-11-2 | |
Record name | Denufosol tetrasodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0318250112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | P1-[2â??-DEOXYCYTIDINE-5â??]-P4-[URIDINE-5â??] TETRAPHOSPHATE TETRASODIUM SALT | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DENUFOSOL TETRASODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82M942WZ4A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.